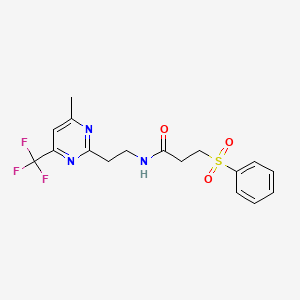

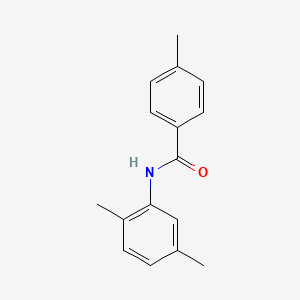

4-(1,3-benzodioxol-5-ylmethyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a piperazine ring, a benzodioxol group, and a benzoxazinone moiety suggests potential interactions with biological targets. While the papers provided do not directly discuss this compound, they do provide insights into related structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported, such as the 1,4-piperazine-2,5-dione synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . This process involved multiple steps and yielded a compound that was able to form polymorphic crystalline forms. Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving multi-step reactions and careful crystallization techniques could be applicable.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by their ability to form hydrogen bonds, which can lead to the formation of polymorphs as seen in the study of 1,4-piperazine-2,5-diones . The polymorphs can exhibit different hydrogen-bonding networks, which can significantly affect the compound's properties and interactions. The benzodioxol and benzoxazinone groups in the compound of interest would also contribute to its three-dimensional structure and potential for intermolecular interactions.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, particularly as intermediates in the synthesis of pharmacologically active compounds. For instance, N,N-dialkylated piperazine derivatives have been found to be potent factor Xa inhibitors . The modifications on the piperazine nucleus, such as the incorporation of arylsulfonyl groups, are crucial for enhancing binding affinity to biological targets. This suggests that the compound may also be amenable to chemical modifications that could tune its activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure. For example, the presence of a triazine heterocycle in piperidine-4-carboxamide derivatives was essential for high potency and selectivity in the inhibition of soluble epoxide hydrolase . Substitution on the phenyl group was important for reducing clearance and improving oral exposure. These findings indicate that the specific substituents and functional groups present in the compound of interest would play a significant role in determining its physical and chemical properties, as well as its pharmacokinetic profile.

Applications De Recherche Scientifique

Anticancer and Antiproliferative Properties

- A study synthesized novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs. These compounds, including derivatives of 4-(1,3-benzodioxol-5-ylmethyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide, showed good anticancer activity against HeLa cell lines (Ajeesh Kumar et al., 2016).

Neuropharmacological Effects

- Research into heterocyclic carboxamides as potential antipsychotic agents found that analogs of 4-(1,3-benzodioxol-5-ylmethyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide had significant in vitro binding to dopamine and serotonin receptors, indicating potential neuropharmacological applications (Norman et al., 1996).

Herbicidal Activity

- Certain benzoxazinone derivatives, related to 4-(1,3-benzodioxol-5-ylmethyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide, exhibited notable herbicidal activities. These compounds caused leaf cupping, crinkling, bronzing, and necrosis in weeds, typical of protox inhibitor herbicides (Huang et al., 2009).

Antidepressant Properties

- A study on the antidepressant-like effect of compounds acting on 5-HT1A receptors found that analogs of 4-(1,3-benzodioxol-5-ylmethyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide reduced immobility time in mice. This suggests their potential use as antidepressants, targeting postsynaptic 5-HT1A receptors (Matsuda et al., 1995).

Propriétés

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5/c26-20-12-28-17-4-2-15(10-16(17)23-20)22-21(27)25-7-5-24(6-8-25)11-14-1-3-18-19(9-14)30-13-29-18/h1-4,9-10H,5-8,11-13H2,(H,22,27)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMNBDYCUQVUGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC5=C(C=C4)OCC(=O)N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)

![5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2502769.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)

![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)

![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)

![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B2502779.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)

![Methyl 2-[(15S)-10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2502781.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)